![molecular formula C12-H17-N-O B1164892 Sodium cholate hydrate CAS No. 73163-53-8](/img/structure/B1164892.png)
Sodium cholate hydrate
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Overview
Description
Synthesis Analysis
The synthesis of sodium cholate hydrate involves the neutralization of cholic acid with sodium hydroxide, leading to the formation of sodium cholate. This process is fundamental in producing this compound for various scientific and industrial applications. The 18-crown-6-sodium cholate complex represents a novel synthesized coordination complex, highlighting the compound's versatility in forming functional materials with desired properties through supramolecular chemistry (Mihelj, Tomašić, & Biliškov, 2014).
Molecular Structure Analysis
The molecular structure of this compound has been extensively studied, with techniques such as nuclear magnetic resonance (NMR) spectroscopy providing detailed insights. The 400 MHz 1H-NMR spectrum of sodium cholate in dilute aqueous solution has been successfully resolved, offering a deeper understanding of its molecular structure and behavior in solution (Barnes & Geckle, 1982).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its role as an efficient green reducing agent for graphene oxide reduction. This property is particularly notable in the context of preparing materials for flexible supercapacitor electrodes, showcasing its potential in green chemistry and materials science applications (Lau et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as its micellar behavior in aqueous solutions, have been a subject of significant interest. Studies on sodium cholate micelles have provided insights into their structure and size, which are critical for understanding their role in biological systems and their potential applications in drug delivery (Maslova & Kiselev, 2018).
Chemical Properties Analysis
The chemical properties of this compound, including its aggregation behavior in aqueous solutions, are pivotal in its applications in biochemistry and pharmaceuticals. The formation of micelles and their interaction with other molecules are essential for its role as a biological detergent and in facilitating the absorption of lipids (Coello et al., 1993).
Scientific Research Applications
Protein Binding and Surfactant Interaction : Sodium cholate (NaC) demonstrates cooperative binding with proteins like bovine serum albumin (BSA) in the presence of other surfactants like sodium dodecyl sulfate (SDS), affecting the fluorescence intensity of BSA tryptophan residues (Schweitzer et al., 2006).
Micelle Formation and Dynamics : Research on the translational motion and self-diffusion coefficients in aqueous sodium cholate solutions reveals gradual self-association and extensive micellar hydration, different from simple surfactants (Lindman et al., 1976).
Enzyme Activation : Sodium cholate has been used for extracting and purifying cytochrome oxidase, although its presence can inhibit the enzyme's activity, necessitating removal from enzyme solutions (Yonetani et al., 1958).
Pharmacological Applications : Sodium cholate forms irreversible gels with calcium salts, influencing drug delivery mechanisms and possibly acting as a heavily hydrated aggregate (Schryver, 1913).
Drug Delivery Systems : The structure of sodium cholate micelles is crucial in mixed systems with phospholipids for drug delivery through the skin (Maslova & Kiselev, 2018).
Nanotechnology : Sodium cholate is used in the structural and density analysis of surfactant layers on single-wall carbon nanotubes, affecting their sedimentation velocities and fluorescence intensity (Fagan et al., 2013).
Analytical Chemistry : It aids in the capillary electrophoretic separation of polynuclear aromatic hydrocarbons and has been shown to impact the efficiency of such separations (Ren et al., 1998).
Nanoporous Materials : Sodium cholate hydrate is used in pressurized solutions for infiltrating hydrophobic silica gels, demonstrating potential in developing programmable nanoporous protective systems (Punyamurtula & Qiao, 2007).
Contraceptive and Antiviral Applications : Cholic acid (sodium cholate) exhibits spermicidal and antiviral properties, making it a component in contraceptive sponges like Protectaid, which also show efficacy against HIV (Psychoyos et al., 1993).
Antibacterial and Anticancer Properties : Sodium cholate is involved in the synthesis of silver nanoparticles with antibacterial and anticancer activities, highlighting its role in nanoscience and its potential in medical applications (Maity et al., 2016).
Mechanism of Action
Target of Action
Sodium cholate hydrate primarily targets membrane proteins . It plays a crucial role in biochemical research, particularly in protein solubilization and membrane permeabilization . This makes it essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .
Mode of Action
As a non-denaturing anionic detergent, this compound interacts with its targets by solubilizing and permeabilizing proteins . This interaction results in changes to the protein structure, allowing for their extraction and purification .
Pharmacokinetics
Its solubility in water suggests that it could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its concentration. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .
Action Environment
properties
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVIYFKOVLQHL-RCVKHMDESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635550 |
Source
|
Record name | sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206986-87-0 |
Source
|
Record name | sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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